molecular formula C11H14BrN3O B8725969 2-bromo-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone

2-bromo-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone

Cat. No.: B8725969
M. Wt: 284.15 g/mol
InChI Key: XKHQKYMNCRHXEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone is a chemical compound that features a bromine atom attached to an ethanone group, which is further connected to a piperazine ring substituted with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone typically involves the reaction of 4-pyridin-2-yl-piperazine with bromoacetyl bromide. The reaction is carried out in an appropriate solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-pyridin-2-yl-piperazine+bromoacetyl bromideThis compound\text{4-pyridin-2-yl-piperazine} + \text{bromoacetyl bromide} \rightarrow \text{this compound} 4-pyridin-2-yl-piperazine+bromoacetyl bromide→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ethanone group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like ethanol or dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Major Products Formed

    Nucleophilic substitution: Formation of substituted ethanone derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

2-bromo-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and psychiatric disorders.

    Biological Studies: The compound is used in the study of receptor-ligand interactions, enzyme inhibition, and cellular signaling pathways.

    Drug Discovery: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-bromo-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and the piperazine ring play crucial roles in binding to the active sites of these targets, modulating their activity and leading to the desired biological effects. The compound may also influence cellular signaling pathways, contributing to its pharmacological properties.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Pyridin-2-yl-piperazin-1-yl)-ethanone: Lacks the bromine atom, which may result in different reactivity and biological activity.

    2-Chloro-1-(4-pyridin-2-yl-piperazin-1-yl)-ethanone: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical and biological properties.

    2-Iodo-1-(4-pyridin-2-yl-piperazin-1-yl)-ethanone: Contains an iodine atom, which may affect its reactivity and pharmacokinetics.

Uniqueness

2-bromo-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone is unique due to the presence of the bromine atom, which can enhance its reactivity in nucleophilic substitution reactions and potentially improve its binding affinity to biological targets. This uniqueness makes it a valuable compound for medicinal chemistry and drug discovery research.

Properties

Molecular Formula

C11H14BrN3O

Molecular Weight

284.15 g/mol

IUPAC Name

2-bromo-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone

InChI

InChI=1S/C11H14BrN3O/c12-9-11(16)15-7-5-14(6-8-15)10-3-1-2-4-13-10/h1-4H,5-9H2

InChI Key

XKHQKYMNCRHXEI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

6.95 mL bromacetylbromide was dropped to 11.68 mL 1-pyridin-2-yl-piperazine and 11.23 mL triethylamine in 300 mL DCM at 0° C. The reaction was stirred 2 h at 0° C. The reaction mixture was added to water and extracted with DCM. The organic layer was dried with magesium sulfate and evaporated The residue was purified by chromatography on silica gel (DCM/MeOH 0-20%; 0.1% ammonia) to yield 23.6 g of the desired compound.
Quantity
6.95 mL
Type
reactant
Reaction Step One
Quantity
11.68 mL
Type
reactant
Reaction Step One
Quantity
11.23 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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